![molecular formula C12H12ClNO B3045051 (2-Chloro-7,8-dimethylquinolin-3-yl)methanol CAS No. 1017429-47-8](/img/structure/B3045051.png)
(2-Chloro-7,8-dimethylquinolin-3-yl)methanol
Overview
Description
(2-Chloro-7,8-dimethylquinolin-3-yl)methanol, also known as CDMM, is a chemical compound that has been studied extensively for its potential applications in scientific research. CDMM is a quinoline derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
(2-Chloro-7,8-dimethylquinolin-3-yl)methanol has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, (2-Chloro-7,8-dimethylquinolin-3-yl)methanol increases the levels of acetylcholine in the brain, leading to increased neurotransmission and potential cognitive enhancement.
Biochemical and Physiological Effects:
In addition to its effects on acetylcholinesterase, (2-Chloro-7,8-dimethylquinolin-3-yl)methanol has been shown to have a variety of other biochemical and physiological effects. These include antioxidant activity, anti-inflammatory effects, and potential anticancer properties.
Advantages and Limitations for Lab Experiments
(2-Chloro-7,8-dimethylquinolin-3-yl)methanol has several advantages for use in laboratory experiments, including its high degree of purity and its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for further study to fully understand its effects on various biochemical pathways.
Future Directions
There are several potential future directions for research on (2-Chloro-7,8-dimethylquinolin-3-yl)methanol. These include further studies on its mechanism of action and effects on various biochemical pathways, as well as investigations into its potential therapeutic applications in treating neurodegenerative diseases, cancer, and other conditions. Additionally, there is a need for further safety and toxicity studies to fully understand the potential risks associated with (2-Chloro-7,8-dimethylquinolin-3-yl)methanol.
Scientific Research Applications
(2-Chloro-7,8-dimethylquinolin-3-yl)methanol has been studied for its potential applications in a variety of scientific research fields, including pharmacology, biochemistry, and neuroscience. One area of particular interest is the study of (2-Chloro-7,8-dimethylquinolin-3-yl)methanol's mechanism of action and its effects on various biochemical pathways.
properties
IUPAC Name |
(2-chloro-7,8-dimethylquinolin-3-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-5,15H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIYRBIKPINREI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CO)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640651 | |
Record name | (2-Chloro-7,8-dimethylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1017429-47-8 | |
Record name | (2-Chloro-7,8-dimethylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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